molecular formula C7H12N4O B15276559 Diethyl-1H-1,2,3-triazole-4-carboxamide

Diethyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B15276559
M. Wt: 168.20 g/mol
InChI Key: DWDGLTOISKCKBW-UHFFFAOYSA-N
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Description

Diethyl-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound that belongs to the class of 1,2,3-triazoles.

Chemical Reactions Analysis

Types of Reactions

Diethyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted triazoles, amines, and oxides, which can be further utilized in different applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Diethyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, including the suppression of disease-related pathways .

Comparison with Similar Compounds

Diethyl-1H-1,2,3-triazole-4-carboxamide is unique due to its specific structure and reactivity. Similar compounds include:

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules and the development of new materials.

Properties

Molecular Formula

C7H12N4O

Molecular Weight

168.20 g/mol

IUPAC Name

N,N-diethyl-2H-triazole-4-carboxamide

InChI

InChI=1S/C7H12N4O/c1-3-11(4-2)7(12)6-5-8-10-9-6/h5H,3-4H2,1-2H3,(H,8,9,10)

InChI Key

DWDGLTOISKCKBW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=NNN=C1

Origin of Product

United States

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